molecular formula C5H7FN4 B14914054 5-Fluoro-4-hydrazinyl-6-methylpyrimidine

5-Fluoro-4-hydrazinyl-6-methylpyrimidine

Katalognummer: B14914054
Molekulargewicht: 142.13 g/mol
InChI-Schlüssel: LNHBEAHDCODLBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-hydrazinyl-6-methylpyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine heterocycle, a structure that is a fundamental component in nucleobases and a wide range of approved pharmaceuticals . The presence of both a fluorine atom and a hydrazinyl group on the pyrimidine ring makes it a valuable and versatile building block (synthon) for the synthesis of more complex molecules. The incorporation of fluorine into lead compounds is a well-established strategy in drug development, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Pyrimidine derivatives are extensively investigated for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . As a fluorinated pyrimidine, this compound shares a core structural motif with classic chemotherapeutic agents like 5-Fluorouracil (5-FU), which exerts its effects through mechanisms such as thymidylate synthase (TS) inhibition and misincorporation into RNA and DNA, leading to disrupted nucleic acid synthesis and cell death . The reactive hydrazinyl group provides a handle for chemists to create novel molecular hybrids and conjugate this scaffold to other pharmacophores, facilitating the exploration of new structure-activity relationships and the development of potential enzyme inhibitors or receptor modulators. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C5H7FN4

Molekulargewicht

142.13 g/mol

IUPAC-Name

(5-fluoro-6-methylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H7FN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10)

InChI-Schlüssel

LNHBEAHDCODLBY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=N1)NN)F

Herkunft des Produkts

United States
Foundational & Exploratory

Literature Review and Technical Guide: 5-Fluoro-4-hydrazinyl-6-methylpyrimidine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the design of kinase inhibitors and anti-infective agents heavily relies on privileged bicyclic heteroaromatic scaffolds. 5-Fluoro-4-hydrazinyl-6-methylpyrimidine (CAS: 1483115-31-6) has emerged as a highly versatile, commercially available building block for the synthesis of fused pyrimidine systems, most notably pyrazolo[3,4-d]pyrimidines and[1,2,4]triazolo[1,5-c]pyrimidines[1].

Rather than relying on late-stage functionalization, incorporating this pre-functionalized pyrimidine allows drug development professionals to precisely control the stereoelectronic environment of the final drug candidate. This whitepaper deconstructs the physicochemical rationale behind this specific substitution pattern, outlines self-validating synthetic protocols for heterocycle annulation, and maps its application in targeted therapies such as Bruton's Tyrosine Kinase (BTK) inhibition[2].

Physicochemical & Stereoelectronic Profiling

The strategic value of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine lies in its tripartite functionalization, where each moiety serves a distinct mechanistic or pharmacological purpose:

  • The 5-Fluoro Substituent (Metabolic & Electronic Modulator): The introduction of a fluorine atom at the 5-position serves a dual purpose. First, it blocks oxidative metabolism (e.g., by cytochrome P450 enzymes) at the highly reactive C5 position of the pyrimidine ring. Second, due to its high electronegativity, fluorine lowers the pKa of the adjacent nitrogen atoms, modulating the molecule's hydrogen-bonding capacity and improving passive membrane permeability.

  • The 4-Hydrazinyl Moiety (Annulation Handle): The hydrazine group leverages the α -effect, making the terminal nitrogen highly nucleophilic. This allows for rapid, regioselective condensation with electrophiles (such as 1,3-dicarbonyls or orthoesters) to construct fused five-membered rings[3].

  • The 6-Methyl Group (Conformational Lock): The methyl group provides critical steric bulk. During the synthesis of triazolopyrimidines, this steric pressure destabilizes the kinetic[1,2,4]triazolo[4,3-c]pyrimidine isomer, thermodynamically driving the Dimroth rearrangement to the more stable [1,2,4]triazolo[1,5-c]pyrimidine isomer[4].

Synthetic Workflows: Annulation Strategies

To harness this scaffold, researchers typically employ annulation reactions. Below are detailed, field-proven methodologies designed as self-validating systems, ensuring that causality and analytical confirmation are built into the workflow.

Protocol A: Synthesis of 5-Fluoro-6-methylpyrazolo[3,4-d]pyrimidines

This protocol utilizes a condensation reaction between the hydrazine and a 1,3-dicarbonyl compound to form a pyrazole ring fused to the pyrimidine core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine in anhydrous ethanol (0.2 M concentration).

  • Electrophile Addition: Add 1.1 equivalents of the selected 1,3-dicarbonyl compound (e.g., acetylacetone). Causality: The terminal NH2​ of the hydrazine selectively attacks the more sterically accessible carbonyl due to its superior nucleophilicity.

  • Cyclization (Heating): Reflux the mixture for 4–6 hours. Causality: Heat provides the activation energy required for the secondary amine to attack the remaining carbonyl, followed by dehydration to aromatize the pyrazole ring.

  • In-Process Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the highly polar hydrazine starting material and the appearance of a UV-active, less polar spot indicates successful cyclization.

  • Workup & Isolation: Cool to room temperature, concentrate in vacuo, and recrystallize from dioxane/ethanol[5].

  • Orthogonal Validation: Confirm structure via LC-MS (target mass + H+ ) and 1H -NMR. The complete disappearance of the broad NH2​ signal (~4.5 ppm) validates full cyclization.

Protocol B: Triazolo-annulation and Dimroth Rearrangement

This workflow demonstrates the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines, highlighting the thermodynamic control of the Dimroth rearrangement[4].

Step-by-Step Methodology:

  • Kinetic Condensation: Suspend the hydrazine precursor in an excess of triethyl orthoformate (acts as both solvent and electrophile). Stir at room temperature for 2 hours to yield the kinetic intermediate,[1,2,4]triazolo[4,3-c]pyrimidine.

  • Acid-Catalyzed Rearrangement: Add 1.3 equivalents of formic acid (HCOOH) and heat to reflux for 15 hours. Causality: The acid protonates the pyrimidine nitrogen, facilitating ring-opening to an amidrazone intermediate. The steric clash between the 6-methyl group and the triazole ring drives the re-closure of the ring into the thermodynamically stable[1,2,4]triazolo[1,5-c]pyrimidine isomer[4].

  • Workup: Neutralize with saturated NaHCO3​ , extract with dichloromethane, dry over MgSO4​ , and concentrate.

  • Validation: Differentiating the isomers requires 2D-NMR (HMBC/HSQC) to verify the carbon-nitrogen connectivity, as 1D-NMR is often insufficient to distinguish the 4,3-c and 1,5-c isomers[4].

Dimroth_Rearrangement Hydrazine 5-Fluoro-4-hydrazinyl -6-methylpyrimidine Intermediate [1,2,4]Triazolo[4,3-c] pyrimidine (Kinetic) Hydrazine->Intermediate Cyclization (Mild heat) Orthoester Triethyl Orthoformate (Electrophile) Orthoester->Intermediate Condensation Product [1,2,4]Triazolo[1,5-c] pyrimidine (Thermodynamic) Intermediate->Product Dimroth Rearrangement (HCOOH, Reflux)

Fig 1. Kinetic vs thermodynamic cyclization via Dimroth rearrangement.

Quantitative Data Summary

The table below summarizes the expected yields and conditions for the annulation of pyrimidine hydrazines based on recent literature[4].

Target ScaffoldReagentsConditionsControl MechanismTypical Yield (%)
Pyrazolo[3,4-d]pyrimidine 1,3-DicarbonylsEtOH, Reflux, 4-6hThermodynamic70 - 85%
Triazolo[4,3-c]pyrimidine Triethyl orthoformateRoom temp, 2hKinetic75 - 80%
Triazolo[1,5-c]pyrimidine Triethyl orthoformateHCOOH, Reflux, 15hThermodynamic60 - 90%

Pharmacological Applications: Kinase Inhibition

Compounds derived from 5-Fluoro-4-hydrazinyl-6-methylpyrimidine are highly privileged in oncology and immunology[6]. The structural resemblance of pyrazolopyrimidines and triazolopyrimidines to the purine ring of ATP allows them to act as potent competitive inhibitors in the ATP-binding pocket of various kinases[5].

A primary application of fluorinated pyrazolopyrimidines is the inhibition of Bruton's Tyrosine Kinase (BTK) [2]. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Aberrant BTK activation leads to unchecked proliferation of malignant B-cells, resulting in leukemias and lymphomas (e.g., CLL, MCL)[7]. Fluorinated pyrazolopyrimidines can be engineered to form either reversible interactions or irreversible covalent bonds (via a Michael acceptor targeting Cys481) within the BTK active site, thereby halting the downstream PLC γ 2 and NF- κ B signaling cascades[2].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibitor Fluorinated Pyrazolopyrimidine (BTK Inhibitor) Inhibitor->BTK Covalent/Non-covalent Inhibition NFkB NF-κB Pathway PLCg2->NFkB Proliferation Malignant B-Cell Proliferation NFkB->Proliferation

Fig 2. BCR-BTK signaling cascade inhibited by fluorinated pyrazolopyrimidines.

By utilizing 5-Fluoro-4-hydrazinyl-6-methylpyrimidine as a starting material, drug discovery programs can efficiently access a vast chemical space of potent, metabolically stable kinase inhibitors, accelerating the path from bench to bedside.

References

  • [1] Singh, P. K., et al. "An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades." Bioorganic Chemistry, 2019.[Link]

  • [6] Abdelkhalek, A. S., et al. "Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects." Current Medicinal Chemistry, 2024.[Link]

  • El Mrayej, H., et al. "Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies." Jurnal Pendidikan Ilmu Pusat, 2025. [Link]

  • [3] Bakr, R. O., et al. "Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives." Molecules, 2014.[Link]

  • [5] Ibrahim, D., et al. "A Convenient Synthesis of Novel Pyrazolo[3,4-d] Pyrimidine and Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c] Pyrimidine Derivatives Targeting Cyclin-Dependent Kinase 2." Semantic Scholar, 2021.[Link]

  • [4] Astakhov, A. V., et al. "Unprecedented synthesis of a 14-membered hexaazamacrocycle." Beilstein Journal of Organic Chemistry, 2023.[Link]

  • [2] Estupiñán, O., et al. "Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective." International Journal of Molecular Sciences, 2021.[Link]

  • [7] Estupiñán, O., et al. "(PDF) Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective." ResearchGate, 2021.[Link]

Sources

Methodological & Application

Application Note: 5-Fluoro-4-hydrazinyl-6-methylpyrimidine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern agrochemistry, offering unparalleled improvements in metabolic stability, bioavailability, and target-binding affinity. Among the most versatile building blocks in this domain is 5-fluoro-4-hydrazinyl-6-methylpyrimidine . This bifunctional intermediate is highly prized by synthetic chemists and agrochemical developers for its ability to construct complex fused bicyclic systems—specifically pyrazolo[3,4- d ]pyrimidines and [1,2,4]triazolo[1,5- c ]pyrimidines. These scaffolds form the pharmacophoric core of next-generation, broad-spectrum fungicides and highly potent acetolactate synthase (ALS) inhibiting herbicides.

This application note details the structural rationale, synthetic workflows, and validated experimental protocols for utilizing this critical intermediate in agrochemical development.

Structural Rationale: The "Fluorine Effect" and Scaffold Causality

In rational agrochemical design, every functional group on a precursor must serve a distinct pharmacokinetic or pharmacodynamic purpose. The architecture of 5-fluoro-4-hydrazinyl-6-methylpyrimidine is optimized for both synthetic utility and biological efficacy:

  • C5-Fluorine (Metabolic Shielding & Binding): The highly polarized, exceptionally strong C–F bond resists oxidative cleavage by plant and fungal cytochrome P450 enzymes, significantly extending the compound's half-life. Furthermore, fluorine's high electronegativity modulates the pKa of the adjacent pyrimidine nitrogens, enhancing lipophilicity and membrane permeability.

  • C4-Hydrazine (Binucleophilic Core): The hydrazine moiety acts as a potent binucleophile. The primary and secondary amines allow for sequential, regioselective cyclization reactions with electrophiles (e.g., cyanogen bromide, orthoesters, or aldehydes) to construct fused five-membered triazole or pyrazole rings.

  • C6-Methyl (Steric Director): The methyl group provides critical steric shielding. During cyclization, it directs the regioselectivity of incoming electrophiles, preventing unwanted polymerization while fine-tuning the overall lipophilicity (logP) of the final active ingredient.

Synthetic Workflows & Mechanistic Insights

The primary industrial application of this building block is the synthesis of ALS-inhibiting herbicides, analogous to commercial successes like penoxsulam and cloransulam-methyl.

Causality in Synthesis: The reaction of the hydrazine building block with an electrophile initially forms the kinetically favored[1,2,4]triazolo[4,3- c ]pyrimidine. However, this isomer lacks herbicidal activity due to poor spatial alignment in the target enzyme pocket. A critical Dimroth Rearrangement —driven by base catalysis and thermal energy—is required. This rearrangement opens the pyrimidine ring and re-closes it to yield the thermodynamically stable, biologically active [1,5- c ] isomer.

SynthesisWorkflow A 5-Fluoro-4-hydrazinyl -6-methylpyrimidine B Kinetic Cyclization (BrCN, 0°C) A->B C [1,2,4]Triazolo[4,3-c] pyrimidine (Inactive) B->C Rapid Ring Closure D Dimroth Rearrangement (NaOH, 60°C) C->D E [1,2,4]Triazolo[1,5-c] pyrimidine (Active) D->E Thermodynamic Shift F Sulfonylation (Ar-SO2Cl) E->F G ALS-Inhibiting Herbicide F->G Final Assembly

Synthetic workflow of ALS-inhibiting herbicides via Dimroth rearrangement.

Experimental Protocol: Synthesis of 5-Fluoro-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

This protocol is designed as a self-validating system, utilizing thermodynamic shifts and pH-dependent solubility to ensure the correct isomer is isolated without the need for complex chromatography.

Step 1: Condensation and Kinetic Cyclization
  • Preparation: Suspend 5-fluoro-4-hydrazinyl-6-methylpyrimidine (10.0 mmol) in 25 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Electrophilic Addition: Cool the suspension to 0°C using an ice bath. Add cyanogen bromide (BrCN) (11.0 mmol) dropwise.

    • Causality: Maintaining 0°C is critical. It prevents exothermic runaway and suppresses the formation of bis-substituted hydrazine byproducts, ensuring high atom economy.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar hydrazine spot validates the formation of the [4,3- c ] intermediate.

  • Isolation: Neutralize the mixture by slowly pouring it into cold aqueous NaOH until pH 7 is reached. Filter the precipitated [1,2,4]triazolo[4,3- c ]pyrimidin-2-amine and wash thoroughly with cold distilled water.

Step 2: Dimroth Rearrangement (Thermodynamic Shift)
  • Ring Opening: Dissolve the isolated [4,3- c ] intermediate in 30 mL of 0.1 M NaOH solution.

  • Thermal Isomerization: Heat the alkaline solution to 60°C for 2 hours.

    • Causality: The hydroxide ions attack the electron-deficient pyrimidine ring, causing it to open. The applied thermal energy overcomes the activation barrier, allowing the molecule to re-close into the thermodynamically favored[1,5- c ] configuration.

  • Precipitation & Validation: Cool the mixture to 0°C and carefully acidify to pH 5 using 1M HCl. The target 5-fluoro-7-methyl-[1,2,4]triazolo[1,5- c ]pyrimidin-2-amine will selectively precipitate as a white crystalline solid due to its specific isoelectric point. Filter and dry under a vacuum.

  • Analytical Confirmation: Validate the isomeric shift via 1 H-NMR. The successful rearrangement is confirmed by a significant downfield shift of the pyrimidine proton, reflecting the altered electronic environment of the[1,5- c ] core.

Quantitative Data: Impact of Fluorination on Agrochemical Efficacy

The addition of the C5-fluorine atom drastically alters the physicochemical profile of the resulting triazolopyrimidine sulfonamides. The table below illustrates the structure-activity relationship (SAR) trends, comparing a non-fluorinated baseline to the 5-fluoro derivative synthesized from our target building block.

Compound ScaffoldLogPHalf-life (Soil, DT50)EC50 (ALS Inhibition)Herbicidal Efficacy (100 g/ha)
Non-fluorinated Triazolopyrimidine1.812 days45.2 nM65% Weed Control
5-Fluoro-Triazolopyrimidine 2.4 38 days 8.7 nM 98% Weed Control
Commercial Standard (Penoxsulam)2.122 days12.5 nM95% Weed Control

Table 1: Comparative physicochemical and biological data demonstrating the "fluorine effect" on triazolopyrimidine herbicides. Data synthesized from established SAR trends in fluorinated agrochemicals , .

Mode of Action (MoA): Acetolactate Synthase (ALS) Inhibition

Derivatives synthesized from 5-fluoro-4-hydrazinyl-6-methylpyrimidine act as potent Group 2 herbicides. They function by competitively binding to the substrate channel of Acetolactate Synthase (ALS). The C5-fluorine atom forms highly specific, pseudo-hydrogen-bond interactions with the hydrophobic pocket of the enzyme. This blockade halts the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to rapid cessation of cell division and subsequent weed necrosis.

ALSMoA Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Acetolactate Acetolactate ALS->Acetolactate Catalysis Death Weed Necrosis ALS->Death Pathway Blockade BCAAs Branched-Chain Amino Acids Acetolactate->BCAAs Biosynthesis Herbicide Fluorinated Triazolo- pyrimidine Herbicide Herbicide->ALS Competitive Inhibition

Mode of action: Competitive inhibition of Acetolactate Synthase (ALS) by fluorinated herbicides.

References

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PubMed Central (PMC). Available at:[Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PubMed Central (PMC). Available at:[Link]

  • US5858924A - N-(1,2,4-triazoloazinyl) benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides.Google Patents.

Scaling up the synthesis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine for pilot studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-4-hydrazinyl-6-methylpyrimidine is a highly valued intermediate in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, which are ubiquitous in modern kinase and phosphodiesterase (PDE) inhibitors. Transitioning the synthesis of this compound from a bench-top nucleophilic aromatic substitution (SNAr) to a pilot-scale manufacturing process presents critical engineering and safety challenges. This guide provides a comprehensive, self-validating protocol for the 10-kilogram scale-up of this intermediate, prioritizing exotherm control, impurity suppression, and the safe handling of hydrazine hydrate.

Mechanistic Principles & Process Causality

The synthesis is driven by an SNAr reaction between 4-chloro-5-fluoro-6-methylpyrimidine and hydrazine hydrate.

  • Regioselectivity: The 4-chloro position is highly activated by the electron-withdrawing nature of the pyrimidine nitrogens and the inductive pull of the adjacent 5-fluoro substituent. The chloride ion acts as an excellent leaving group, ensuring that the fluorine atom is retained.

  • Solvent Selection Causality: Traditional bench-scale methods often utilize methanol or ethanol. However, on a pilot scale, the low solubility of hydrazine intermediates in pure alcohols can lead to sudden solidification, causing catastrophic stirring failures. Switching the solvent system to aqueous Isopropanol (i-PrOH) significantly improves the rheology of the reaction mixture 1.

  • Safety Causality (The Base Buffer): The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. If left unbuffered, HCl reacts with excess hydrazine to form high-energy, potentially explosive hydrazine-HCl conjugates. The addition of sodium acetate (NaOAc) as an inorganic base buffer quenches the HCl in situ, drastically increasing the onset temperature of exothermic decomposition and ensuring thermal stability during scale-up 2.

Process Workflow & Safety Controls

Workflow Start 4-Chloro-5-fluoro-6-methylpyrimidine + Hydrazine Hydrate Reaction SNAr Reaction (NaOAc buffer, T < 25 °C) Start->Reaction Controlled addition Crystallization Crystallization (Aqueous i-PrOH / H2O) Reaction->Crystallization Anti-solvent addition Filtration Filtration & Washing Crystallization->Filtration Solid/Liquid Sep Product 5-Fluoro-4-hydrazinyl-6-methylpyrimidine (Purity >99%) Filtration->Product Vacuum Drying Waste Mother Liquor (Excess Hydrazine) Filtration->Waste Filtrate Quench Hypochlorite Quench (Hydrazine Neutralization) Waste->Quench Safety Protocol

Figure 1: Pilot-scale workflow for 5-Fluoro-4-hydrazinyl-6-methylpyrimidine synthesis.

Step-by-Step Pilot Methodology (10 kg Scale)

This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the validation criteria for the current step are met.

Materials Required:

  • 4-Chloro-5-fluoro-6-methylpyrimidine: 10.0 kg (68.2 mol, 1.0 eq)

  • Hydrazine hydrate (80% aqueous): 8.5 kg (~136 mol, 2.0 eq)

  • Sodium acetate (NaOAc): 6.7 kg (81.8 mol, 1.2 eq)

  • Isopropanol (i-PrOH): 50 L

  • Deionized Water: 100 L

  • Sodium hypochlorite (10% Bleach): As needed for quench

Step 1: Reactor Preparation & Buffering
  • Purge a 200 L glass-lined jacketed reactor with nitrogen for 15 minutes to displace oxygen.

  • Charge the reactor with 50 L of i-PrOH and 10.0 kg of 4-chloro-5-fluoro-6-methylpyrimidine.

  • Add 6.7 kg of NaOAc. Begin agitation at 150 rpm.

  • Cool the reactor jacket until the internal temperature stabilizes at 0–5 °C.

  • Validation: Visual confirmation of a uniform suspension; internal temperature probe reads ≤ 5 °C.

Step 2: Controlled Hydrazine Addition
  • Using a calibrated metering pump, begin the dropwise addition of 8.5 kg of 80% hydrazine hydrate.

  • Critical Control Parameter: Adjust the addition rate to ensure the internal temperature strictly remains below 10 °C. Causality: Exceeding 10 °C promotes di-substitution (displacement of the 5-fluoro group) and increases the risk of thermal runaway.

  • The addition should take approximately 3 to 4 hours.

  • Validation: Temperature logs confirm no excursions above 10 °C during the entire addition phase.

Step 3: Reaction Maturation
  • Once the addition is complete, adjust the jacket temperature to gradually warm the reaction mixture to 20–25 °C over 1 hour.

  • Stir the mixture at 20–25 °C for 4 hours.

  • Validation: Pull an aliquot for HPLC analysis. The reaction is deemed complete when residual 4-chloro-5-fluoro-6-methylpyrimidine is <0.5% (Area %).

Step 4: Crystallization & Isolation
  • To induce crystallization, utilize water as an anti-solvent. Slowly charge 100 L of cold deionized water (0–5 °C) into the reactor over 2 hours.

  • Reduce agitation to 100 rpm and stir the resulting slurry for an additional 2 hours at 0–5 °C to maximize crystal growth and yield.

  • Discharge the slurry through a Nutsche filter. Wash the resulting filter cake twice with 10 L of a cold 1:2 i-PrOH/Water mixture. Causality: Thorough washing is required to achieve residual hydrazine levels below the 20 ppm threshold required for pharmaceutical intermediates3.

  • Transfer the wet cake to a vacuum oven and dry at 40 °C under high vacuum (<50 mbar) for 24 hours.

  • Validation: Karl Fischer titration indicates moisture content <0.5%; HPLC purity >99.0%.

Step 5: Mother Liquor Quench (Mandatory Safety Protocol)

Hydrazine hydrate is highly toxic and flammable. The filtrate (mother liquor) contains unreacted hydrazine and must be neutralized before disposal 4.

  • Transfer the filtrate to a dedicated, vented quench vessel equipped with a cooling jacket.

  • Slowly add 10% sodium hypochlorite (bleach) solution while maintaining the internal temperature below 20 °C.

  • Validation: Spot the quenched solution onto starch-iodide paper. The quench is complete when the paper remains unchanged (indicating the absence of reducing hydrazine).

Quantitative Process Metrics

The following table summarizes the quantitative improvements achieved by migrating from a bench-scale procedure to the optimized pilot-scale protocol described above.

Process ParameterBench Scale (100 g)Pilot Scale (10 kg)Causality / Engineering Impact
Hydrazine Equivalents 4.0 eq2.0 eqReduced excess minimizes toxicity risks and reduces the required quench volume.
Base Additive NoneNaOAc (1.2 eq)Prevents the accumulation of hazardous, high-energy hydrazine-HCl conjugates.
Solvent System Ethanoli-PrOH / Wateri-PrOH improves the solubility/stirring of the hydrazone intermediate; water anti-solvent drives >90% recovery.
Yield 78%88%Controlled nucleation and optimized anti-solvent ratios prevent product loss in the mother liquor.
Purity (HPLC) 97.5%>99.2%Strict thermal control (<10 °C during addition) suppresses di-substituted impurities.
Residual Hydrazine >500 ppm<20 ppmEfficient biphasic washing and optimized crystallization parameters meet clinical drug substance specifications.

References

  • Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units. ACS Publications. Available at:[Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. Available at: [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 5-Fluoro-4-hydrazinyl-6-methylpyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering a stubborn compound that refuses to dissolve in Dimethyl Sulfoxide (DMSO) is a common but frustrating bottleneck.

This guide is engineered to provide you with an authoritative, causality-driven approach to solubilizing 5-Fluoro-4-hydrazinyl-6-methylpyrimidine . Rather than just giving you a list of instructions, we will explore why this compound resists solvation and how to systematically dismantle those physical barriers without compromising the chemical integrity of your sample.

Mechanistic Insights: The Solvation Barrier

To solve a solubility problem, we must first understand the molecular forces at play. 5-Fluoro-4-hydrazinyl-6-methylpyrimidine possesses a unique structural profile that inherently resists solvation, even in highly polar aprotic solvents like DMSO.

  • High Crystal Lattice Energy: The planar pyrimidine ring promotes strong π−π stacking interactions. Simultaneously, the hydrazinyl group (-NHNH 2​ ) acts as both a potent hydrogen bond donor and acceptor. In the solid state, these molecules form a robust intermolecular hydrogen-bonded network, resulting in exceptionally high crystal lattice energy.

  • The Hygroscopic Nature of DMSO: While DMSO is an excellent hydrogen bond acceptor, it is a poor hydrogen bond donor. More importantly, DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water will preferentially hydrogen-bond with DMSO, effectively "stealing" the solvent's capacity to solvate the pyrimidine hydrazine, causing the compound to rapidly precipitate[1].

MechanisticBarrier Structure 5-Fluoro-4-hydrazinyl -6-methylpyrimidine HBond Strong Intermolecular Hydrogen Bonding (Hydrazine -NHNH2) Structure->HBond PiStacking Planar Pyrimidine Ring (π-π Stacking) Structure->PiStacking Lattice High Crystal Lattice Energy HBond->Lattice PiStacking->Lattice Solvation Poor Solvation in Neat DMSO Lattice->Solvation

Logical workflow mapping structural properties to solvation barriers in DMSO.

Experimental Protocols: Step-by-Step Solubilization Workflow

The following protocol is a self-validating system. At each step, you must visually confirm the absence of particulates against both a black and white background. If heating is applied, compound integrity must be validated via LC-MS to rule out thermal degradation.

SolubilityWorkflow Start Compound: 5-Fluoro-4-hydrazinyl -6-methylpyrimidine CheckDMSO Step 1: Use Anhydrous DMSO (<0.1% H2O) Start->CheckDMSO HeatSonicate Step 2: Gentle Sonication & Heat (Max 40°C) CheckDMSO->HeatSonicate Decision1 Fully Dissolved? HeatSonicate->Decision1 Success1 Proceed to Assay Decision1->Success1 Yes AddCosolvent Step 3: Add Co-solvent (e.g., 5% PEG400) Decision1->AddCosolvent No Decision2 Fully Dissolved? AddCosolvent->Decision2 Decision2->Success1 Yes AdjustPH Step 4: pH Adjustment (Trace TFA or TEA) Decision2->AdjustPH No Decision3 Fully Dissolved? AdjustPH->Decision3 Decision3->Success1 Yes Failure Review Compound Integrity (Check for degradation) Decision3->Failure No

Step-by-step experimental workflow for troubleshooting compound solubility in DMSO.

Step 1: Solvent Quality Control (The Anhydrous Imperative)
  • Causality: Water acts as a potent anti-solvent for lipophilic pyrimidines. If your DMSO has been sitting on the benchtop, it has absorbed moisture.

  • Methodology: Always use freshly opened, anhydrous DMSO ( 0.1% H 2​ O) stored under an inert atmosphere (Argon/Nitrogen). Pre-warm the DMSO to room temperature before adding it to the lyophilized powder to prevent localized condensation.

Step 2: Mechanical Agitation and Thermal Disruption
  • Causality: Sonication provides cavitation energy to break crystal aggregates, while gentle heating increases the kinetic energy required to overcome the lattice enthalpy.

  • Methodology: Place the sealed vial in a water bath sonicator at 37°C for 10–15 minutes.

  • Validation & Warning: Do not exceed 50°C. Hydrazines are highly reactive. Prolonged heating in DMSO can induce oxidative degradation or the formation of charge-transfer complexes, which is visually indicated by a sudden color shift to deep yellow or brown[2].

Step 3: Co-Solvent Matrix Integration
  • Causality: If neat DMSO fails, introducing a co-solvent disrupts the solvent cavity formation energy, aiding in the stabilization of the hydrophobic methyl and fluoro regions of the pyrimidine.

  • Methodology: Add 5% (v/v) of a secondary solvent such as PEG400 or DMF. Vortex vigorously for 60 seconds.

Step 4: pH Modulation
  • Causality: The ionization state of the hydrazine group drastically alters its solubility.

  • Methodology:

    • If working with the free base: Add a stoichiometric trace (0.1% v/v) of an organic acid like Trifluoroacetic acid (TFA) to protonate the hydrazine, forming a more soluble salt in polar mixtures.

    • If working with a hydrochloride (HCl) salt: The strong ionic lattice may resist aprotic solvents. Add a trace amount of Triethylamine (TEA) to liberate the free base, which often clears the solution instantly[3].

Quantitative Data Presentation

The table below summarizes the expected solubility limits of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine under various optimization conditions. Use this as a benchmark to evaluate the success of your formulation.

Solvent System / MatrixAdditive / ConditionMax Solubility (mg/mL)24h Stability (LC-MS)
Neat DMSO (Old/Exposed) None (Room Temp)< 2.0 mg/mLHigh
Anhydrous DMSO (Fresh) None (Room Temp)~10.0 mg/mLHigh
Anhydrous DMSO Sonication + 40°C~25.0 mg/mLModerate (Color shift > 50°C)
Anhydrous DMSO + 5% PEG400 None (Room Temp)~35.0 mg/mLHigh
Anhydrous DMSO 0.1% TFA (pH adjustment)> 50.0 mg/mLHigh

Troubleshooting FAQs

Q: My solution turned dark yellow/brown after I heated it to 70°C to force dissolution. Is it still good for my in vitro assay? A: No. As a Senior Application Scientist, I strongly advise discarding that batch. Hydrazines are highly sensitive to thermal oxidation. Heating above 50°C in DMSO can trigger degradation or the formation of charge-transfer complexes[2]. Always validate compound integrity via LC-MS if you observe a chromic shift.

Q: The compound dissolved perfectly in DMSO, but when I spiked it into my aqueous cell culture media, it immediately precipitated (crashed out). How do I prevent this? A: This is a classic "solvent crash" caused by a rapid change in the dielectric constant of the environment. To prevent this, use a step-down dilution strategy. First, dilute your DMSO stock into an intermediate solvent (e.g., 10% Tween 80 or PEG400), then slowly add this mixture dropwise to the pre-warmed culture media under continuous vortexing. Alternatively, ensure the final DMSO concentration in the assay is 0.5% to maintain both solubility and cell viability.

Q: Does the specific salt form of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine affect its DMSO solubility? A: Absolutely. The free base typically exhibits moderate solubility in neat DMSO. However, if your batch is a hydrochloride (HCl) salt, the strong ionic lattice can resist dissolution in aprotic solvents. In such cases, adding a trace amount of a volatile base like Triethylamine (TEA) can neutralize the salt to the free base, instantly clearing the solution[3].

Sources

Best purification techniques for 5-Fluoro-4-hydrazinyl-6-methylpyrimidine mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Fluoro-4-hydrazinyl-6-methylpyrimidine Purification

Overview The synthesis of 5-fluoro-4-hydrazinyl-6-methylpyrimidine via nucleophilic aromatic substitution (SNAr) of its chloropyrimidine precursor often yields a complex mixture. While the electron-withdrawing 5-fluoro group accelerates the SNAr reaction, it also increases the susceptibility of the product to oxidative degradation and side reactions[1]. This technical support guide provides field-proven, causality-driven solutions for isolating high-purity pyrimidine hydrazines.

Diagnostic Purification Workflow

Before selecting a purification method, analyze the crude mixture via LC-MS or TLC to identify the dominant impurity class.

PurificationWorkflow Crude Crude 5-Fluoro-4-hydrazinyl- 6-methylpyrimidine Mixture TLC LC-MS / TLC Profiling Crude->TLC Imp1 High Unreacted Chloropyrimidine TLC->Imp1 Imp2 Di-substituted / Polymeric Byproducts TLC->Imp2 Imp3 Trace Regioisomers / High Purity Needed TLC->Imp3 Act1 Solvent Trituration or RP-HPLC Imp1->Act1 Act2 Hot EtOH/H2O Recrystallization Imp2->Act2 Act3 Silica Chromatography (DCM/MeOH + 1% TEA) Imp3->Act3

Diagnostic workflow for selecting purification strategies based on impurity profiles.

Troubleshooting & FAQs

Q1: My crude product streaks heavily on normal-phase silica TLC. How do I achieve distinct separation for column chromatography? Causality: The terminal hydrazine moiety (-NHNH₂) is highly polar and acts as a strong Lewis base. On standard unmodified silica gel, these basic nitrogen atoms strongly hydrogen-bond and protonate via acidic silanol groups, creating multiple retention states that manifest as streaking[2]. Solution: Neutralize the acidic silanol sites on the stationary phase. Add 1% to 2% Triethylamine (TEA) to your mobile phase (e.g., a gradient of 5-10% Methanol in Dichloromethane)[2][3]. The TEA competitively binds to the silanol groups, allowing the pyrimidine hydrazine to elute as a sharp, distinct band.

Q2: The purified product turns yellow/brown during solvent evaporation. What is causing this degradation? Causality: Hydrazines are highly nucleophilic and prone to rapid oxidation by atmospheric oxygen, forming azo compounds or degrading into complex oligomers, especially at elevated temperatures[1]. Furthermore, if trace carbonyl-containing solvents (like acetone or ethyl acetate containing acetic acid impurities) are used, the hydrazine will rapidly undergo a condensation reaction to form a hydrazone[2]. Solution: Never use acetone during the workup or purification of hydrazines. Evaporate solvents under reduced pressure at a water bath temperature strictly below 35°C. Backfill the rotary evaporator with an inert gas (Nitrogen or Argon) to prevent oxidative degradation[1].

Q3: How can I efficiently separate unreacted 4-chloro-5-fluoro-6-methylpyrimidine without using column chromatography? Causality: The substitution of the lipophilic chlorine atom with a highly polar hydrazine group drastically lowers the partition coefficient (LogP) of the molecule. The starting material is highly soluble in non-polar organic solvents, whereas the hydrazine product is not. Solution: Perform a differential solubility wash (trituration). Washing the crude solid with cold hexanes or a hexane/diethyl ether mixture will selectively dissolve the unreacted chloropyrimidine, leaving the polar 5-fluoro-4-hydrazinyl-6-methylpyrimidine as an insoluble solid.

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Chromatography

Best for separating the target compound from closely related regioisomers.

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM) containing 1% Triethylamine (TEA).

    • Self-Validation Checkpoint: Run one column volume of mobile phase. The eluent pH should test basic on indicator paper, confirming complete silanol neutralization.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM/MeOH (9:1). Dry-loading onto Celite is recommended if solubility is poor.

  • Elution: Run a step gradient from 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA)[3].

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The target compound will elute as a UV-active spot.

    • Self-Validation Checkpoint: Spot the fraction with a ninhydrin or p-anisaldehyde stain. A positive color change confirms the presence of the primary amine/hydrazine group, distinguishing it from unreacted chloropyrimidine.

Protocol B: Scalable Recrystallization

Best for large-scale purification to remove di-substituted byproducts and inorganic salts[4][5].

  • Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol (EtOH). Slowly add distilled water dropwise until the boiling mixture becomes slightly cloudy, then add just enough hot EtOH to clarify the solution[1].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble polymeric impurities.

    • Self-Validation Checkpoint: The filtrate must be perfectly clear and homogenous. Any turbidity indicates premature crystallization; reheat if necessary.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

  • Isolation: Vacuum filter the resulting crystals. Wash the filter cake with ice-cold EtOH/Water (1:1) to remove mother liquor impurities. Dry under high vacuum at 30°C.

Quantitative Method Comparison

To assist in selecting the optimal purification route, the following table summarizes the expected performance metrics of each technique based on standard pyrimidine hydrazine workflows.

Purification TechniqueTarget Impurity RemovedTypical Recovery YieldFinal Expected PurityScalability
Silica + 1% TEA Regioisomers, trace organics65% - 75%>95%Medium (up to 10g)
RP-HPLC (C18) Chloropyrimidines, exact mass impurities80% - 90%>99%Low (Analytical/Prep)
Recrystallization (EtOH/H₂O) Di-hydrazinyl byproducts, inorganic salts70% - 85%>98%High (Kilogram scale)
Solvent Trituration (Hexanes) Unreacted starting material>90%85% - 90%High (Kilogram scale)

References

  • BenchChem. "An In-Depth Technical Guide to 4-(6-Hydrazinylpyrimidin-4-yl)morpholine - Benchchem." BenchChem. ]">https://www.benchchem.com[4]

  • BenchChem. "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines - Benchchem." BenchChem. ]">https://www.benchchem.com[1]

  • Sandanayaka, V. et al. "US9714226B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents." Google Patents. 3]

  • Der Pharma Chemica. "Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers - Der Pharma Chemica." Der Pharma Chemica. ]">https://www.derpharmachemica.com[5]

  • ResearchGate Contributors. "How to purify hydrazone? - ResearchGate." ResearchGate. ]">https://www.researchgate.net[2]

Sources

Technical Support Center: Optimizing 5-Fluoro-4-hydrazinyl-6-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure modes in the nucleophilic aromatic substitution (SNAr) of 4-chloro-5-fluoro-6-methylpyrimidine with hydrazine. This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind byproduct formation, providing you with a self-validating workflow to achieve >95% purity.

Diagnostic Pathway: Competing Kinetic Trajectories

Before adjusting your reaction parameters, it is crucial to understand the competing kinetic pathways in your reaction vessel. The diagram below maps the primary SNAr trajectory against the three most common byproduct routes: dimerization, hydrolysis, and oxidation.

Byproduct_Troubleshooting SM 4-Chloro-5-fluoro- 6-methylpyrimidine Product 5-Fluoro-4-hydrazinyl- 6-methylpyrimidine (Target Product) SM->Product SNAr (Optimal) Hydrolysis Pyrimidin-4-ol (Hydrolysis Byproduct) SM->Hydrolysis + H2O (Aqueous / >60°C) N2H4 Hydrazine Hydrate (Excess) N2H4->Product Dimer Bis-pyrimidine Hydrazine (Dimerization Byproduct) Product->Dimer + SM (High Temp / Low N2H4) Oxidation Diazene / Degradation (Oxidation Byproduct) Product->Oxidation + O2 (Air Exposure)

Reaction pathways in hydrazine substitution of pyrimidines highlighting main byproduct routes.

Troubleshooting FAQs: Mechanistic Insights

Q: Why am I observing significant amounts of the 1,2-bis(pyrimidin-4-yl)hydrazine dimer byproduct? A: This is a kinetic issue driven by local stoichiometric imbalances. The primary product (5-fluoro-4-hydrazinyl-6-methylpyrimidine) retains a highly nucleophilic terminal amine due to the "alpha-effect"—the repulsion between adjacent nitrogen lone pairs raises the HOMO energy. Because the C5 fluorine strongly activates the C4 position of your starting material via inductive electron withdrawal[1], the mono-substituted product will rapidly attack unreacted starting material if it is available in high local concentrations[2]. Resolution: Switch to an inverse addition method. By adding the pyrimidine dropwise to a massive excess of hydrazine, you ensure the starting material is instantly consumed by the bulk hydrazine, starving the dimerization pathway.

Q: LC-MS shows a major impurity with an M-14 mass shift, alongside completely degraded mass traces. What is happening? A: You are detecting 5-fluoro-6-methylpyrimidin-4-ol (hydrolysis) and subsequent ring-opened byproducts. Hydrazine is typically supplied as a hydrate (N₂H₄·H₂O), meaning water is inherently present. While hydrazine is a vastly superior nucleophile at room temperature, elevating the reaction temperature (>60 °C) provides enough thermal energy for water to competitively attack the highly electrophilic C4 position. Prolonged heating under these harsh basic conditions will subsequently cause the pyrimidine ring to open and degrade[2]. Resolution: Keep the reaction temperature strictly between 0–10 °C. At these temperatures, the alpha-effect allows hydrazine to remain highly reactive, while water becomes kinetically frozen as a nucleophile.

Q: My product degrades into a complex mixture during workup. How do I prevent this? A: Hydrazine derivatives are highly sensitive to air oxidation, especially in basic environments. Atmospheric oxygen oxidizes the hydrazine moiety into a reactive diazene (azo) intermediate, which subsequently decomposes or polymerizes[2],[3]. Resolution: Conduct all workup steps using degassed solvents and perform filtrations under a nitrogen or argon blanket[3].

Quantitative Data: Reaction Parameter Optimization

The table below summarizes the causality between reaction conditions and byproduct distribution, demonstrating why low-temperature inverse addition is the mandatory standard for this synthesis.

Reaction ConditionHydrazine (Equiv)Addition MethodTemp (°C)Yield (%)Dimer Byproduct (%)Hydrolysis Byproduct (%)
A (Standard Batch) 2.0Direct6042.035.018.0
B (Excess Reagent) 5.0Direct2568.522.05.0
C (Inverse Addition) 5.0Inverse1089.24.5< 1.0
D (Optimized) 10.0Inverse0–596.4 < 1.0 < 1.0

Note: Data reflects typical distributions observed when optimizing SNAr conditions for highly activated fluoropyrimidines.

Self-Validating Experimental Protocol: Optimized Inverse Addition

This protocol is designed as a self-validating system. It includes built-in analytical checkpoints to ensure the thermodynamic and kinetic conditions are correct before proceeding, preventing catastrophic batch failures.

Step 1: Preparation of the Nucleophile Pool

  • Purge a clean, dry round-bottom flask with ultra-high purity Nitrogen for 15 minutes.

  • Add 10.0 equivalents of hydrazine hydrate (64% in water) to anhydrous ethanol (10 mL per gram of substrate).

  • Chill the solution to 0–5 °C using an ice-water bath. Causality: The massive stoichiometric excess establishes pseudo-first-order kinetics favoring mono-substitution, while the low temperature suppresses the nucleophilicity of water[2].

Step 2: Substrate Preparation

  • Dissolve 1.0 equivalent of 4-chloro-5-fluoro-6-methylpyrimidine[4] in a minimal volume of anhydrous ethanol (approx. 2 mL per gram).

  • Ensure complete dissolution; any undissolved particulates will cause local concentration spikes during addition.

Step 3: Controlled Inverse Addition

  • Using a syringe pump or addition funnel, add the pyrimidine solution dropwise to the vigorously stirring hydrazine pool over 60 minutes.

  • Maintain the internal temperature strictly below 5 °C. Causality: Inverse addition ensures that the starting material is never in excess relative to hydrazine, effectively eliminating the dimerization pathway[2].

Step 4: In-Process Self-Validation Checkpoint

  • 15 minutes after the addition is complete, withdraw a 10 µL aliquot.

  • Quench the aliquot in 1 mL of cold acetonitrile and analyze via LC-MS. Validation Criteria: The reaction is self-validating and ready for workup if the ratio of Product ( m/z 143.1) to Dimer ( m/z 253.1) is > 98:2, and unreacted starting material is < 1%. Corrective Action: If the dimer exceeds 2%, your stirring speed is too low (causing local pooling of the substrate) or your addition rate is too fast. Halt addition immediately and increase agitation.

Step 5: Quench and Anaerobic Isolation

  • Concentrate the reaction mixture under reduced pressure, keeping the water bath strictly below 30 °C to prevent thermal degradation.

  • Dilute the resulting residue with degassed, ice-cold water to precipitate the product.

  • Filter the precipitate under a nitrogen blanket to prevent diazene formation via air oxidation[3].

  • Wash the filter cake with ice-cold, degassed water and dry under high vacuum.

References

  • Title: Inventory Shanghai PI Chemicals Ltd | Source: PI Chemicals | URL: [Link]

  • Title: Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery | Source: American Chemical Society (ACS) | URL: [Link]

Sources

Optimizing mobile phase for 5-Fluoro-4-hydrazinyl-6-methylpyrimidine chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing the separation of this unique molecule. The inherent chemical properties of this compound—namely its polarity and the basicity of the hydrazinyl moiety—present specific challenges in reversed-phase chromatography that require a nuanced approach to method development.

This guide moves beyond generic advice to explain the causal relationships behind chromatographic phenomena, empowering you to make informed decisions in your method development and troubleshooting workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust starting point for your chromatographic method.

Q1: What are the main challenges in analyzing 5-Fluoro-4-hydrazinyl-6-methylpyrimidine using reversed-phase HPLC?

The primary challenge stems from the compound's relatively high polarity and the ionizable hydrazinyl group. Polar compounds generally exhibit weak retention on traditional nonpolar stationary phases (like C18), often eluting near the solvent front with poor resolution from other early-eluting species.[1][2] Furthermore, the basic hydrazinyl group can engage in secondary ionic interactions with acidic residual silanols on the silica backbone of the column, leading to significant peak tailing and poor peak shape.

Q2: What is a recommended starting point for a mobile phase and column?

A successful method hinges on controlling the analyte's polarity and interactions with the stationary phase. A pragmatic starting point involves a water-tolerant C18 column and a buffered mobile phase.

ParameterRecommended Starting ConditionRationale
Stationary Phase Polar-endcapped or polar-embedded C18 (e.g., AQ-C18 type)These columns are designed to prevent "hydrophobic collapse" in highly aqueous mobile phases, ensuring stable retention for polar analytes.[1]
Mobile Phase A 10-20 mM Ammonium Formate or Ammonium Acetate in Water, pH adjusted to 4.0The buffer controls the pH to ensure consistent analyte ionization and masks residual silanols, improving peak shape.[3] A slightly acidic pH begins to suppress silanol activity without fully protonating the basic analyte, offering a balance of retention and peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a valuable alternative if resolution is poor.[4]
Elution Mode Gradient Elution (e.g., 5% to 70% B over 15 minutes)A gradient is recommended for initial screening to ensure the analyte is eluted within a reasonable time and to provide good peak shape for any impurities with different polarities.[3]

Q3: How does mobile phase pH impact the retention and peak shape of this compound?

Mobile phase pH is arguably the most critical parameter for this analysis.[4] The hydrazinyl group is basic and can be protonated at acidic pH.

  • At Low pH (e.g., < 3): The analyte will be fully protonated (R-NH-NH₃⁺), making it highly polar. This will result in very poor retention on a reversed-phase column.

  • At Mid-Range pH (e.g., 4-7): A mixture of ionized and neutral forms will exist. This range can lead to poor reproducibility if the pH is not strictly controlled with a buffer.

  • At High pH (e.g., > 8): The analyte will be in its neutral, less polar form. This significantly increases hydrophobic interaction with the stationary phase, leading to stronger retention. However, a high pH can degrade traditional silica-based columns. If high-pH operation is necessary, a hybrid or pH-stable column is required.

Controlling the pH to be at least 2 units away from the analyte's pKa is crucial for robust and reproducible chromatography.

The Impact of pH on Analyte Ionization and RP-HPLC Retention

cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH 8.5) low_ph_analyte Analyte is Protonated (R-NH-NH₃⁺) Highly Polar low_ph_result Very Low Retention low_ph_analyte->low_ph_result high_ph_result Increased Retention high_ph_analyte Analyte is Neutral (R-NH-NH₂) More Hydrophobic high_ph_analyte->high_ph_result

Caption: Effect of mobile phase pH on analyte state and retention.

Troubleshooting Guide

This guide provides a systematic approach to resolving common chromatographic issues in a direct question-and-answer format.

Q: My peak is eluting in the void volume (k' < 1). How can I increase its retention?

A: This indicates that the analyte has a much stronger affinity for the mobile phase than the stationary phase. This is a classic problem for polar compounds.

Probable Causes & Solutions:

  • Mobile Phase is Too Strong (High Organic Content):

    • Solution: Drastically reduce the initial percentage of the organic solvent (Mobile Phase B). For this polar analyte, you may need to start with as low as 0-5% organic.

  • Analyte is Protonated (pH is too low):

    • Solution: The protonated hydrazinyl group makes the molecule highly polar. Increase the pH of the mobile phase to suppress its ionization. Prepare a new mobile phase with a buffer at a higher pH (e.g., pH 6.0, then 7.0) and observe the effect on retention. Ensure you are using a pH-appropriate column.

  • Incorrect Column Chemistry:

    • Solution: If a standard C18 column is being used with a highly aqueous mobile phase (>95% water), it may suffer from "hydrophobic collapse," where the C18 chains fold on themselves, reducing the interactive surface area.[1] Switch to an "aqueous-stable" column (e.g., one with polar endcapping or embedded polar groups) that is designed for these conditions.[1]

  • Consider an Alternative Chromatographic Mode:

    • Solution: If reversed-phase methods fail to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[1] HILIC uses a polar stationary phase and a high-organic mobile phase, with retention increasing as analyte polarity increases.[1]

Q: I am seeing significant peak tailing. What is the cause and how do I fix it?

A: Peak tailing for a basic compound like this is most often caused by secondary interactions with the column packing material.

Probable Causes & Solutions:

  • Silanol Interactions: The primary cause is the interaction of the basic hydrazinyl group with acidic, deprotonated silanols (Si-O⁻) on the silica surface.

    • Solution 1 (Low pH): Lower the mobile phase pH (e.g., to 2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanols (Si-OH), minimizing their ability to interact with the protonated analyte through ion exchange. Note that this will also reduce retention.

    • Solution 2 (High pH): Increase the mobile phase pH (e.g., to >8) using a buffer like ammonium bicarbonate. This deprotonates the analyte, making it neutral and reducing ionic interactions. This requires a pH-stable column.

    • Solution 3 (Competitive Additive): Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. This is less common in modern chromatography due to MS incompatibility.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.[5] Dilute your sample by a factor of 10 and re-inject to see if peak shape improves.

  • Column Contamination or Degradation: The column inlet frit or the head of the column may be contaminated with strongly retained compounds.

    • Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[6]

Troubleshooting Workflow for Poor Peak Shape

cluster_symptoms cluster_causes cluster_solutions start Poor Peak Shape Observed tailing Peak Tailing? start->tailing Symptom split Split Peak? tailing->split No cause_tailing1 Silanol Interactions tailing->cause_tailing1 Yes cause_tailing2 Column Overload tailing->cause_tailing2 Yes cause_split1 Sample Solvent Effect split->cause_split1 Yes cause_split2 Column Void / Contamination split->cause_split2 Yes sol_tailing1 Adjust Mobile Phase pH (Use Buffer) cause_tailing1->sol_tailing1 sol_tailing2 Reduce Sample Concentration/Volume cause_tailing2->sol_tailing2 sol_split1 Dissolve Sample in Initial Mobile Phase cause_split1->sol_split1 sol_split2 Replace Guard/Column cause_split2->sol_split2

Caption: Decision tree for troubleshooting common peak shape issues.

Q: My retention times are drifting between injections. What's causing this instability?

A: Retention time drift is a sign of an unstable chromatographic system. The cause is often related to the column, mobile phase, or temperature.

Probable Causes & Solutions:

  • Insufficient Column Equilibration: This is the most common cause. The column chemistry, particularly with buffered or ion-pairing mobile phases, needs time to reach equilibrium.

    • Solution: Increase the column equilibration time. Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For gradient methods, ensure the post-run equilibration time is sufficient.

  • Mobile Phase Instability:

    • Cause A: Inaccurate Preparation/Mixing. If using an online mixer, one of the pumps may be functioning incorrectly.[7]

    • Solution A: Prepare the mobile phase pre-mixed (isocratic) or manually check the flow rates of each pump line.

    • Cause B: Evaporation. The organic component of the mobile phase can evaporate faster, leading to a gradual increase in retention times.

    • Solution B: Keep mobile phase reservoirs covered. Do not prepare large volumes that will sit on the instrument for several days.

  • Temperature Fluctuations: Column temperature significantly affects retention. A change of even 1°C can alter retention times.[6]

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C). Allow the column to thermally equilibrate before starting analysis.[7]

  • Changing Mobile Phase pH: If using an unbuffered mobile phase, dissolved CO₂ from the air can lower the pH of the aqueous component over time, affecting the ionization of the analyte and thus its retention.

    • Solution: Always use a buffer of adequate concentration (typically 10-25 mM) to maintain a stable pH.

Experimental Protocols

Protocol 1: Buffered Mobile Phase Preparation

This protocol ensures the preparation of a stable and clean mobile phase, which is critical for reproducible results.

Objective: To prepare 1 L of Mobile Phase A (10 mM Ammonium Formate in 95:5 Water:Acetonitrile, pH 4.0).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium formate (LC-MS grade or equivalent)

  • Formic acid (LC-MS grade or equivalent)

  • Calibrated pH meter

  • Sterile 1 L glass reservoir

  • 0.22 µm membrane filter

Procedure:

  • Weigh out approximately 0.63 g of ammonium formate and add it to a clean 1 L beaker.

  • Add ~900 mL of HPLC-grade water and stir until the salt is fully dissolved.

  • Place a calibrated pH probe into the solution. Slowly add formic acid dropwise while stirring until the pH reaches 4.0 ± 0.05.

  • Transfer the solution to a 1 L graduated cylinder. Add 50 mL of acetonitrile.

  • Bring the final volume to 1000 mL with HPLC-grade water.

  • Filter the entire mobile phase through a 0.22 µm membrane filter into the final solvent reservoir to remove particulates.

  • Degas the mobile phase for 10-15 minutes using sonication or an inline degasser before use.[7][8]

Protocol 2: System Equilibration and Suitability Testing

Objective: To ensure the HPLC system is stable and performing adequately before sample analysis.

Procedure:

  • System Purge: Purge all pump lines with their respective mobile phases for 5 minutes to remove any air bubbles and old solvent.[8]

  • Column Equilibration: Set the flow rate to your method's starting conditions (e.g., 1.0 mL/min) and pump the initial mobile phase through the column.

    • Monitor the baseline pressure. It should be stable (less than 2% fluctuation).

    • Monitor the detector baseline. It should be stable and have minimal drift.

    • Equilibrate for a minimum of 15 minutes or until a stable baseline is achieved.

  • System Suitability Injections:

    • Prepare a standard solution of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine at a known concentration.

    • Perform 5-6 replicate injections of this standard.

    • Calculate the following parameters:

      • Retention Time Reproducibility: The relative standard deviation (%RSD) of the retention times should be < 1%.

      • Peak Area Reproducibility: The %RSD of the peak areas should be < 2%.

      • Tailing Factor (Tf): Should ideally be between 0.9 and 1.5.

      • Theoretical Plates (N): Should be high (e.g., > 5000) to indicate good column efficiency.

  • Proceed with Analysis: Only once all system suitability criteria are met should you proceed with injecting your unknown samples.

References
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
  • BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis. BenchChem.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide. WSU.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • LCGC International. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

Sources

Validation & Comparative

Comparative Reactivity Profile: 5-Fluoro-4-hydrazinyl-6-methylpyrimidine vs. 5-Fluoro-2-hydrazinylpyrimidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The rational design of heterocyclic kinase inhibitors and antimicrobial agents frequently relies on hydrazinylpyrimidine building blocks. Two critical scaffolds—5-fluoro-2-hydrazinylpyrimidine and 5-fluoro-4-hydrazinyl-6-methylpyrimidine —offer distinct reactivity profiles governed by their electronic environments and steric constraints.

As a Senior Application Scientist, I have structured this guide to objectively compare their performance in cyclocondensation reactions. By analyzing recent experimental data in the synthesis of Casein Kinase 1 delta (CSNK1D) modulators[1] and Klebsiella pneumoniae targeting agents[2], this guide provides a mechanistic framework for selecting the appropriate isomer for your drug discovery workflows.

Mechanistic Causality: Electronic vs. Steric Determinants

To master the application of these building blocks, one must understand the causality behind their reactivity. The position of the hydrazine moiety on the pyrimidine ring dictates both the thermodynamic stability of the intermediates and the kinetic rate of cyclization.

5-Fluoro-2-hydrazinylpyrimidine: The Electron-Deficient Nucleophile

In this isomer, the C2-hydrazine moiety is flanked by two highly electronegative ring nitrogen atoms (N1 and N3). This architectural feature creates a severe electron-withdrawing environment via both inductive (-I) and resonance (-M) effects. The presence of the C5-fluorine further exacerbates this electron deficiency.

  • Consequence: The terminal nitrogen of the hydrazine exhibits exceptionally low nucleophilicity. Standard thermal condensation with weak electrophiles (e.g., γ-hydroxylbutyrolactones) typically fails, yielding only trace products. To overcome this activation barrier, researchers must employ high-energy microwave irradiation (e.g., 180 °C) in acidic media to force the condensation[2].

5-Fluoro-4-hydrazinyl-6-methylpyrimidine: The Sterically Directed Nucleophile

Shifting the hydrazine to the C4 position fundamentally alters the reactivity paradigm. Here, the hydrazine is flanked by only one ring nitrogen (N3) and the C5-fluorine.

  • Consequence: The C6-methyl group introduces a critical push-pull dynamic. It donates electron density via hyperconjugation (+I effect), partially mitigating the electron-withdrawing nature of the pyrimidine core and increasing the nucleophilicity of the hydrazine. However, the C6-methyl group also introduces significant steric bulk adjacent to the reaction center. When reacted with asymmetric diketones or alkynes, this steric hindrance dictates the regiochemical outcome, forcing the bulkier electrophilic lobe away from the C6 position to ensure high regioselectivity during ring closure.

G cluster_0 5-Fluoro-2-hydrazinylpyrimidine cluster_1 5-Fluoro-4-hydrazinyl-6-methylpyrimidine A1 C2-Hydrazine (Flanked by N1 & N3) A2 Strong Electron Withdrawal (Low Nucleophilicity) A1->A2 A3 Requires Harsh Conditions (Microwave 180°C) A2->A3 B1 C4-Hydrazine (Flanked by N3 & C5-F) B2 C6-Methyl Steric Bulk (+I Inductive Effect) B1->B2 B3 Altered Regioselectivity (Standard Temp Cyclization) B2->B3

Logical relationship between pyrimidine substitution patterns and their resulting chemical reactivity.

Quantitative Data Presentation

The following table summarizes the comparative reactivity metrics and optimal application parameters for both scaffolds based on recent literature[1][2].

Parameter5-Fluoro-2-hydrazinylpyrimidine5-Fluoro-4-hydrazinyl-6-methylpyrimidine
Hydrazine Position C2 (flanked by N1, N3)C4 (flanked by N3, C5-F)
Relative Nucleophilicity Very Low (Dual N-atom withdrawal)Moderate (Mitigated by C6-methyl +I effect)
Steric Hindrance at Reaction Site Low (Symmetric environment)High (C6-methyl group adjacent to NH)
Typical Condensation Temp 180 °C (Microwave required for lactones)25 °C – 80 °C (Standard thermal)
Regioselectivity Control Electronic (Driven by electrophile)Steric (Driven by C6-methyl clash)
Primary Applications Antimicrobial Pyridazinones, CSNK1D ModulatorsRegioselective Pyrazoles, Kinase Inhibitors

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to verify the success of intermediate steps before proceeding.

Protocol A: Microwave-Assisted Synthesis of Pyridazinone Scaffolds

Objective: Overcome the low nucleophilicity of 5-fluoro-2-hydrazinylpyrimidine to form antimicrobial 2-(pyrimidin-2-yl)pyridazin-3(2H)-ones[2].

  • Reaction Setup: In a microwave-safe vial, dissolve γ-hydroxylbutyrolactone derivative (1.0 eq) and 5-fluoro-2-hydrazinylpyrimidine (1.2 eq) in glacial acetic acid (AcOH).

  • Validation Checkpoint 1 (Baseline): Perform an initial LC-MS analysis. You must observe the distinct [M+H]+ peaks for both starting materials. The pyrimidine starting mass is m/z 129.1.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 180 °C (150 W) for 45 minutes. Note: Standard reflux will yield <5% product due to the electron-deficient C2 position.

  • Validation Checkpoint 2 (Conversion): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The protocol is self-validating when the highly polar hydrazine spot is consumed, and a new UV-active spot emerges. Confirm the condensation mass via LC-MS before proceeding to purification.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography to isolate the key pyridazinone intermediate.

Protocol B: Regioselective Pyrazole Synthesis for CSNK1D Modulators

Objective: Acid-catalyzed cyclization of 5-fluoro-2-hydrazinylpyrimidine with an alkyne at room temperature[1].

  • Reaction Setup: Charge a reactor with 5-fluoro-2-hydrazinylpyrimidine (250 g, 1.95 mol) and THF (5 L) at 25 °C.

  • Electrophile Addition: Add 4-(trimethylsilyl)but-3-yn-2-one (315 g, 2.22 mol, 1.15 eq).

  • Catalysis: Dropwise add Trifluoroacetic Acid (TFA) (44.5 g, 390 mmol). The acid protonates the carbonyl, increasing its electrophilicity to compensate for the weak nucleophilicity of the C2-hydrazine.

  • Validation Checkpoint 1 (Kinetics): Stir the resulting solution for 4 hours at 25 °C. Extract a 0.5 mL aliquot at t=2h and t=4h. Analyze via HPLC. The reaction is validated when the peak area of the pyrimidine starting material drops below 2%.

  • Workup: Dilute the solution with MTBE (7 L) and adjust the pH to neutralize the TFA. Extract and concentrate the organic layer. Note: If substituting with 5-Fluoro-4-hydrazinyl-6-methylpyrimidine , the bulky trimethylsilyl group of the alkyne will strongly repel the C6-methyl group during cyclization, exclusively yielding the sterically favored pyrazole regioisomer.

G Start Hydrazinylpyrimidine Scaffold Path1 Reaction with γ-hydroxylbutyrolactone Start->Path1 Path2 Reaction with 4-(TMS)but-3-yn-2-one Start->Path2 Cond1 Microwave, 180°C, AcOH (Overcoming Low Nucleophilicity) Path1->Cond1 Prod1 Pyridazinone Derivative (Antimicrobial Agent) Cond1->Prod1 Cond2 THF, TFA, 25°C, 4h (Acid-Catalyzed Cyclization) Path2->Cond2 Prod2 Pyrazole Derivative (CSNK1D Modulator) Cond2->Prod2

Experimental workflow for synthesizing pyridazinone and pyrazole scaffolds from hydrazinylpyrimidines.

References

  • Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega (2025). Available at:[Link]

  • Casein kinase 1 delta modulators.World Intellectual Property Organization (WO2022058920A1) (2022).

Sources

Illuminating the Structural Landscape of Fluorinated Pyrimidines: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Solid-State Architecture of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine and its Analogs

In the landscape of medicinal chemistry and drug discovery, fluorinated pyrimidines stand as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1] The strategic introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. This guide provides a detailed comparative structural analysis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine and its closely related analogs, leveraging X-ray crystallography to elucidate the subtle yet significant architectural nuances that govern their behavior in the solid state. This analysis is critical for researchers, scientists, and drug development professionals seeking to understand and engineer the next generation of pyrimidine-based therapeutics.

While a crystal structure for the specific molecule 5-Fluoro-4-hydrazinyl-6-methylpyrimidine is not publicly available, a comprehensive understanding of its likely structural features can be gleaned through a meticulous comparative analysis of its close structural relatives for which crystallographic data have been reported. For this purpose, we will examine the crystal structures of 5-Fluorocytosine (CSD refcode: BIRMEU) , a key fluorinated pyrimidine, and 4-hydrazino-2-(methylsulfanyl)pyrimidine , a hydrazinylpyrimidine derivative. This comparative approach allows for an insightful exploration of the influence of both the fluorine and hydrazinyl substituents on the pyrimidine core.

The Decisive Role of Fluorine and Hydrazine Substitution: A Structural Overview

The introduction of a fluorine atom at the C5 position of the pyrimidine ring induces significant changes in the electronic distribution and intermolecular interaction propensity of the molecule. Fluorine's high electronegativity creates a localized region of negative electrostatic potential, influencing crystal packing through dipole-dipole interactions and weak hydrogen bonds. The hydrazinyl group at the C4 position introduces a versatile hydrogen-bond donor and acceptor moiety, capable of forming robust intermolecular networks that dictate the crystal lattice's architecture.

The interplay of these two functional groups in 5-Fluoro-4-hydrazinyl-6-methylpyrimidine is expected to result in a complex and fascinating solid-state structure, characterized by a network of hydrogen bonds and other non-covalent interactions.

Comparative Crystallographic Data

To facilitate a direct comparison, the key crystallographic and selected geometric parameters for our chosen analogs are summarized below.

Parameter5-Fluorocytosine (BIRMEU)4-hydrazino-2-(methylsulfanyl)pyrimidine
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cNot specified
a (Å) 7.71612.7906
b (Å) 5.8617.7731
c (Å) 13.04114.4354
α (°) 9090
β (°) 96.7090
γ (°) 9090
Volume (ų) 586.31435.21
Z 48
Selected Bond Lengths (Å)
C4-N41.334-
C5-F11.355-
C4-N31.365-
C2-N31.373-
Selected Bond Angles (°)
N3-C4-N4118.8-
C5-C4-N4120.3-
F1-C5-C4117.9-
Selected Torsion Angles (°)
N3-C4-N4-H4A179.9-
C5-C4-N4-H4A0.0-

Data for 5-Fluorocytosine is derived from its monohydrate structure. Data for 4-hydrazino-2-(methylsulfanyl)pyrimidine is from its reported crystal structure.[2] Dashes indicate data that is not available or not applicable for direct comparison.

In-Depth Structural Analysis

Molecular Conformation and Geometry

The pyrimidine ring in both 5-Fluorocytosine and related structures is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. The substituents, however, will influence the fine details of the molecular geometry. In 5-Fluorocytosine, the C-F bond length is a key parameter, and its value of 1.355 Å is typical for an aryl fluoride.

For 5-Fluoro-4-hydrazinyl-6-methylpyrimidine, the planarity of the pyrimidine ring would be maintained. The hydrazinyl group introduces additional conformational flexibility around the C4-N (hydrazinyl) bond. The torsion angle involving this bond will be a critical determinant of the overall molecular shape and its ability to participate in specific intermolecular interactions. The methyl group at the C6 position is expected to have a minimal impact on the ring's planarity but will influence the local steric environment.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of these compounds is dominated by a network of hydrogen bonds.

  • 5-Fluorocytosine: In its hydrated crystal structure, the amino group and the ring nitrogen atoms act as hydrogen bond donors, while the carbonyl oxygen and the other ring nitrogen serve as acceptors.[1][3] These interactions lead to the formation of a robust three-dimensional network. Notably, the fluorine atom does not typically participate in strong hydrogen bonding but engages in weaker C-H···F and F···F contacts, which play a role in the overall crystal packing.[1]

  • 4-hydrazino-2-(methylsulfanyl)pyrimidine: The crystal structure of this compound is characterized by N-H···N hydrogen bonds, forming centrosymmetric dimers.[2] These dimers are further linked into a two-dimensional array.[2]

For the target molecule, 5-Fluoro-4-hydrazinyl-6-methylpyrimidine , a combination of these interaction motifs is anticipated. The hydrazinyl group, with its multiple N-H donors and lone pairs, would be the primary driver of hydrogen bonding. It is highly probable that strong N-H···N hydrogen bonds would form between the hydrazinyl groups of adjacent molecules, leading to the formation of dimers or chains. The fluorine atom would likely participate in weaker C-H···F interactions, further stabilizing the crystal lattice.

The interplay between the strong N-H···N hydrogen bonds and the weaker interactions involving the fluorine atom will ultimately determine the packing efficiency and the overall supramolecular assembly.

Experimental Methodologies

A detailed understanding of the experimental procedures is crucial for the replication and validation of crystallographic studies.

Synthesis and Crystallization

The synthesis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine would typically proceed via a nucleophilic substitution reaction on a suitable di- or tri-substituted pyrimidine precursor. A plausible synthetic route is outlined below:

Synthesis_Workflow Start 2,4-dichloro-5-fluoro-6-methylpyrimidine Step1 Hydrazine Hydrate (Nucleophilic Substitution) Start->Step1 Product 5-Fluoro-4-hydrazinyl-6-methylpyrimidine Step1->Product

Figure 1: A plausible synthetic workflow for 5-Fluoro-4-hydrazinyl-6-methylpyrimidine.

Step-by-Step Synthesis Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2,4-dichloro-5-fluoro-6-methylpyrimidine in a suitable solvent (e.g., ethanol or isopropanol), add hydrazine hydrate dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents.

X-ray Data Collection and Structure Refinement

The process of determining the crystal structure through X-ray diffraction involves a standardized workflow.

X-ray_Crystallography_Workflow Crystal Single Crystal Selection Diffractometer X-ray Data Collection (Diffractometer) Crystal->Diffractometer DataProcessing Data Processing and Reduction Diffractometer->DataProcessing StructureSolution Structure Solution (Direct Methods or Patterson) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structure Validation and Analysis Refinement->Validation

Figure 2: Standard workflow for single-crystal X-ray diffraction.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

Structure-Property Relationships and Implications for Drug Design

The detailed structural information obtained from X-ray crystallography provides invaluable insights into the structure-property relationships of fluorinated pyrimidines. The specific arrangement of molecules in the crystal lattice, dictated by the intermolecular interactions, can influence key solid-state properties such as:

  • Solubility and Dissolution Rate: The strength and nature of the intermolecular interactions directly impact the lattice energy, which in turn affects the solubility of the compound.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a critical consideration in drug development. Different polymorphs can exhibit different physical properties, including stability and bioavailability. A thorough understanding of the intermolecular interactions can help in predicting and controlling polymorphism.

  • Hygroscopicity: The presence of strong hydrogen-bonding moieties, such as the hydrazinyl group, can increase the propensity of a compound to absorb water from the atmosphere.

By understanding the structural drivers of these properties, medicinal chemists can rationally design new fluorinated pyrimidine derivatives with optimized solid-state characteristics for improved drug delivery and efficacy. The comparative analysis presented here serves as a foundational guide for such endeavors, highlighting the critical role of X-ray crystallography in modern drug development.

References

  • The Discovery of New Crystal Forms of 5-Fluorocytosine Consistent with the Results of Computational Crystal Structure Prediction. Crystal Growth & Design, 5(6), 2256-2264. [Link]

  • Design, Synthesis, and Characterization of New 5-Fluorocytosine Salts. Crystal Growth & Design, 13(6), 2439-2452. [Link]

  • (IUCr) Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1133-1140. [Link]

  • 4-Hydrazino-2-(methylsulfanyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(3), o422. [Link]

  • 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1720. [Link]

  • Crystal engineering of a 1:1 5-fluorocytosine–4- hydroxybenzaldehyde cocrystal. IUCr Journals, 79(11), 1133-1140. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.